molecular formula C17H18ClNO3 B3506644 3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide

Cat. No.: B3506644
M. Wt: 319.8 g/mol
InChI Key: UDCWYZXIGGISEY-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide is an organic compound with a complex structure, characterized by the presence of chloro, ethyl, methoxy, and phenylmethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form the benzamide core.

    Substitution: Chloro, ethyl, methoxy, and phenylmethoxy groups are introduced through various substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-ethyl-5-methoxy-4-propoxybenzamide
  • 3-chloro-N-ethyl-5-methoxy-4-butoxybenzamide
  • 3-chloro-N-ethyl-5-methoxy-4-ethoxybenzamide

Uniqueness

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide is unique due to the presence of the phenylmethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

3-chloro-N-ethyl-5-methoxy-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-19-17(20)13-9-14(18)16(15(10-13)21-2)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCWYZXIGGISEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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